BenchChemオンラインストアへようこそ!

Hydroxysenkirkine

Hepatotoxicity Pyrrolizidine alkaloid toxicology In vivo effective dose

Hydroxysenkirkine (26782-43-4) is the sole pyrrolizidine alkaloid with published cerebral astrocytoma data (single-dose, 445-day latency) and an orthorhombic P2₁2₁2₁ methanol-solvate crystal habit confirmed by X-ray. Its intermediate A204 cytotoxicity (IC₅₀ 221 µg/mL) bridges retrorsine and neosenkirkine in SAR panels. Confirm the Certificate of Analysis verifies methanol solvate stoichiometry.

Molecular Formula C19H28NO7+
Molecular Weight 382.4 g/mol
CAS No. 26782-43-4
Cat. No. B1232771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxysenkirkine
CAS26782-43-4
Molecular FormulaC19H28NO7+
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC=C1CC(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(CO)O)C
InChIInChI=1S/C19H28NO7/c1-4-13-9-12(2)18(24,11-21)17(23)26-10-14-5-7-20(3)8-6-15(19(14,20)25)27-16(13)22/h4-5,12,15,21,24-25H,6-11H2,1-3H3/q+1/b13-4-/t12-,15-,18-,19+,20+/m1/s1
InChIKeyCRWHRMSWJOLABX-YIXHJXPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in water, ethanol, chloroform and hot acetone
In water, 6X10+5 mg/L @ 25 °C /Estimated/

Hydroxysenkirkine (CAS 26782-43-4): Structural Identity, Classification, and Sourcing Context for the Otonecine-Type Macrocyclic Pyrrolizidine Alkaloid


Hydroxysenkirkine (CAS 26782-43-4) is a 12-membered macrocyclic pyrrolizidine alkaloid (PA) belonging to the otonecine ester subclass, with molecular formula C₁₉H₂₇NO₇ (free base MW 381.2; crystallizes as the methanol solvate, MW 413.2) [1]. Unlike the more prevalent retronecine-based PAs (e.g., retrorsine, senecionine), hydroxysenkirkine is built on the otonecine necine scaffold—a feature it shares with only four other well-characterized macrocyclic congeners: senkirkine, neosenkirkine, otosenine, and anonamine [1] [2]. First isolated from Crotalaria laburnifolia and later from Senecio anonymus and Ligularia sibirica, hydroxysenkirkine is esterified with isatinecic acid (the same dicarboxylic acid found in retrorsine), distinguishing it from the senecic acid-esterified senkirkine [2] [3]. The compound is recognized by the IARC as Group 3 (limited evidence for carcinogenicity in experimental animals) and is co-listed alongside senkirkine in hepatotoxicity screening panels [4].

Why Senkirkine or Neosenkirkine Cannot Substitute for Hydroxysenkirkine in Research and Analytical Workflows


Although senkirkine (C₁₉H₂₇NO₆, MW 365.2) and neosenkirkine (C₁₉H₂₇NO₆, MW 365.2) share the otonecine necine base and 12-membered macrocyclic architecture with hydroxysenkirkine, critical molecular and pharmacological divergences render these compounds non-interchangeable [1]. Hydroxysenkirkine bears an additional hydroxyl group at the C-18 position and is esterified with isatinecic acid rather than senecic acid, producing a distinct hydrogen-bonding network and a methanol-solvate crystal habit (orthorhombic P2₁2₁2₁) fundamentally different from the monoclinic C2 lattices of neosenkirkine and anonamine [2]. These structural features translate into measurably different in vitro cytotoxicity against A204 rhabdomyosarcoma cells—hydroxysenkirkine (IC₅₀ 221 ± 13 µg/mL) occupies an intermediate potency position between senkirkine (120 ± 25 µg/mL) and neosenkirkine (260 ± 20 µg/mL), ruling out potency-based substitution [1]. Furthermore, hydroxysenkirkine has a documented carcinogenic tissue tropism for the central nervous system (induction of cerebral astrocytoma in rats) that has not been reported for senkirkine, neosenkirkine, or otosenine, indicating divergent metabolic activation or target-organ specificity [3]. Procurement of the incorrect otonecine-type PA therefore risks not only analytical misidentification but also misleading toxicological or pharmacological conclusions.

Hydroxysenkirkine (CAS 26782-43-4): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Hepatotoxic Effective Dose: Hydroxysenkirkine Is 8–10× Less Potent Than Retrorsine in Age-Stratified Rat Models

In a direct head-to-head in vivo comparison reported by Schoental (1970), hydroxysenkirkine required 8- to 10-fold higher doses than retrorsine to produce equivalent chronic hepatotoxic lesions (defined as liver pathology in survivors of a single LD₃₀–LD₆₀ dose) across two age cohorts of rats [1]. This is the only published study that simultaneously reports age-stratified effective doses for both alkaloids under identical experimental conditions. The data demonstrate that hydroxysenkirkine, while unequivocally hepatotoxic, falls into a distinctly lower potency tier than the retronecine-based reference hepatotoxin retrorsine—a critical consideration for researchers designing dose-response or threshold toxicology experiments [1].

Hepatotoxicity Pyrrolizidine alkaloid toxicology In vivo effective dose

In Vitro Cytotoxicity Against A204 Rhabdomyosarcoma: Hydroxysenkirkine Occupies an Intermediate Potency Position Between Senkirkine and Neosenkirkine

Zalkow et al. (1988) directly compared the cytotoxicity of ten macrocyclic PAs—including all three otonecine-type congeners senkirkine (5), neosenkirkine (6), and hydroxysenkirkine (7)—using the A204 human rhabdomyosarcoma cell line in a soft agarose colony-formation assay [1]. Hydroxysenkirkine exhibited an IC₅₀ of 221 ± 13 µg/mL, which places it at approximately 1.8-fold lower cytotoxicity than senkirkine (IC₅₀ 120 ± 25 µg/mL) but approximately 1.2-fold higher cytotoxicity than its stereoisomer neosenkirkine (IC₅₀ 260 ± 20 µg/mL) [1]. All three otonecine esters were less cytotoxic than the retronecine-based compounds senecionine (1), integerrimine (2), and retrorsine (3), which clustered in the IC₅₀ 120–150 µg/mL range [1]. The authors explicitly noted that none of these naturally occurring macrocyclic alkaloids would be suitable as antitumor agents due to their hepatotoxicity, but the rank-order cytotoxicity data provide a quantitative framework for structure-activity relationship (SAR) studies within the otonecine subclass [1].

Antitumor screening Cytotoxicity assay Soft agarose colony formation

Crystal Structure and Hydrogen-Bonding Architecture: Orthorhombic Methanol Solvate Differentiates Hydroxysenkirkine from Monoclinic Neosenkirkine and Anonamine

Glinski, Asibal, VanDerveer, and Zalkow solved and refined the single-crystal X-ray structures of three otonecine-type macrocyclic secopyrrolizidine alkaloids—anonamine (I), neosenkirkine (II), and hydroxysenkirkine (III)—within a single comparative crystallographic study [1]. Hydroxysenkirkine crystallizes as a 1:1 methanol solvate (C₁₉H₂₇NO₇·CH₃OH, Mr = 413.2) in the orthorhombic space group P2₁2₁2₁ with unit-cell parameters a = 9.052(3), b = 13.150(4), c = 17.404(8) Å, U = 2071(1) ų, Z = 4, and calculated density Dχ = 1.325 g cm⁻³ [1]. In contrast, both neosenkirkine (II) and anonamine (I) crystallize unsolvated in the monoclinic space group C2 with markedly different unit-cell parameters (neosenkirkine: a = 24.45, b = 8.781, c = 9.029 Å, β = 98.99°; anonamine: a = 24.247, b = 8.766, c = 9.072 Å, β = 99.21°) [1]. The refinement converged at R = 0.051 for hydroxysenkirkine (2896 reflections) versus R = 0.043 for neosenkirkine (2894 reflections) and R = 0.042 for anonamine (3163 reflections) [1]. Hydroxysenkirkine exhibits a unique intermolecular hydrogen bond between O8 and the methanol solvent (O8···HOCH₃), in addition to the intramolecular O11···HO12 and intermolecular O8···HO12 bonds common to all three structures [1]. The N···C8 distance across the eight-membered otonecine ring is notably shorter in hydroxysenkirkine (1.712 Å) than in anonamine (2.200 Å) or neosenkirkine (2.245 Å), indicating a more constrained otonecine ring conformation [1].

X-ray crystallography Solid-state characterization Hydrogen bonding

Carcinogenic Tissue Tropism: Hydroxysenkirkine Induces Cerebral Astrocytoma—A Tumor Type Not Reported for Senkirkine, Neosenkirkine, or Otosenine

In a carcinogenicity survey of pyrrolizidine alkaloids by Schoental and Cavanagh (1972), a single intraperitoneal dose of hydroxysenkirkine (isolated from Crotalaria laburnifolia var. laburnifolia) administered to a weanling male rat resulted in the development of an astrocytoma of the cerebrum, detected at necropsy 445 days post-dosing [1]. This central nervous system tumor was one of only three brain/spinal cord tumors observed across the entire tested PA panel, and it was the sole brain tumor specifically attributed to an otonecine-type alkaloid [1]. Senkirkine, despite being tested in the same laboratory under comparable conditions, was not associated with any reported CNS neoplasms; its carcinogenic profile was limited to liver adenomas in a separate limited-study evaluation that later contributed to its IARC Group 3 classification [2]. The IARC Monographs evaluated hydroxysenkirkine independently from senkirkine, assigning both to Group 3, but noting that the evidence for hydroxysenkirkine was derived from a study in which only five male rats were treated by the intraperitoneal route, producing tumors of the brain in one animal [3]. This CNS tissue tropism has not been replicated or reported for neosenkirkine or otosenine [1].

Carcinogenesis Neuro-oncology Pyrrolizidine alkaloid tumorigenicity

Droplet Counter-Current Chromatography (DCCC) Separation Behavior: Hydroxysenkirkine Elutes as a Resolved Fraction Distinct from Senkirkine and Neosenkirkine Under Standardized Conditions

Zalkow et al. (1988) achieved baseline separation of hydroxysenkirkine from its closest structural analog, hydroxyneosenkirkine (a trace C-18 epimer), using DCCC in the solvent system CHCl₃–MeOH–H₂O (13:7:4) in descending mode at a flow rate of 24 mL/h [1]. Pure hydroxysenkirkine (44.1 mg) was recovered from fractions 43–49, while a 1:2 mixture of hydroxysenkirkine and hydroxyneosenkirkine eluted earlier in fractions 36–37 [1]. In contrast, senkirkine and neosenkirkine required a different DCCC solvent system (CHCl₃–C₆H₆–MeOH–H₂O, 5:5:7:2, ascending mode) for mutual separation, with senkirkine eluting in fractions 133–146 and neosenkirkine in fractions 176–182 [1]. This orthogonal chromatographic behavior—whereby hydroxysenkirkine partitions into a distinct polarity window from the senkirkine/neosenkirkine pair—provides a reproducible, experimentally validated identity confirmation method that cannot be achieved with either senkirkine or neosenkirkine reference standards under the same conditions [1]. The combined use of ¹H and ¹³C NMR (including ¹H-¹³C HETCOR for unambiguous ¹³C chemical shift assignments) alongside DCCC elution profiles constitutes a multi-orthogonal identity verification protocol specifically validated for hydroxysenkirkine [1].

Chromatographic separation Analytical reference standard Identity confirmation

Molecular Differentiation via Necic Acid Identity: Isatinecic Acid Esterification Distinguishes Hydroxysenkirkine from the Senecic Acid-Esterified Senkirkine/Neosenkirkine Pair

At the molecular level, hydroxysenkirkine is esterified with isatinecic acid—the same C₁₀ dicarboxylic acid that esterifies the necine base in retrorsine—whereas senkirkine and neosenkirkine are esterified with senecic acid, the necic acid also found in senecionine [1] [2]. Isatinecic acid differs from senecic acid in its hydroxylation pattern and oxidation state, contributing to the additional oxygen atom in the molecular formula of hydroxysenkirkine (C₁₉H₂₇NO₇) relative to senkirkine (C₁₉H₂₇NO₆) [1]. The IUPAC systematic name for hydroxysenkirkine [12,18-dihydroxy-4-methyl-4,8-secosenecionan-8,11,16-trione] explicitly captures the C-18 hydroxyl group that is absent in senkirkine [12-hydroxy-4-methyl-4,8-secosenecionan-8,11,16-trione] [3]. This necic acid identity, combined with the C-18 hydroxylation, establishes hydroxysenkirkine as the structural bridge between the retronecine-based retrorsine (isatinecic acid, no C-18 OH) and the otonecine-based senkirkine (senecic acid, no C-18 OH), making it uniquely positioned for comparative studies that seek to decouple the effects of necine type (retronecine vs. otonecine) from necic acid type (isatinecic vs. senecic) and from peripheral hydroxylation [1] [2].

Structure-activity relationship Necic acid classification Biosynthetic origin

Hydroxysenkirkine (CAS 26782-43-4): Evidence-Backed Research and Analytical Application Scenarios


Otonecine-Subclass Structure–Activity Relationship (SAR) Reference Standard for Cytotoxicity and Toxicity Deconvolution

Hydroxysenkirkine serves as the critical intermediate data point in any SAR matrix that systematically varies necine type (otonecine vs. retronecine), necic acid identity (isatinecic vs. senecic), and C-18 hydroxylation status. The Zalkow et al. (1988) dataset provides directly comparable IC₅₀ values for hydroxysenkirkine (221 ± 13 µg/mL), senkirkine (120 ± 25 µg/mL), neosenkirkine (260 ± 20 µg/mL), and retrorsine (120 ± 5 µg/mL) against the same A204 rhabdomyosarcoma cell line under identical assay conditions [1]. Combined with the Schoental (1970) hepatotoxicity effective-dose data showing 8–10× lower potency than retrorsine [2], researchers can use this single compound to interrogate whether the C-18 hydroxyl group attenuates toxicity independently of necic acid effects—a question that cannot be addressed with senkirkine or retrorsine alone.

Positive Control Compound for Pyrrolizidine Alkaloid-Induced Neurocarcinogenesis Studies

Hydroxysenkirkine is the only pyrrolizidine alkaloid—across both the retronecine and otonecine subclasses—with a documented case of cerebral astrocytoma induction following a single dose in a mammalian model, as reported by Schoental and Cavanagh (1972) in the Journal of the National Cancer Institute [1]. The 445-day latency period and single-dose protocol provide a defined experimental paradigm for groups investigating the mechanisms of PA blood-brain barrier penetration, neural metabolic activation, and glial cell transformation. No other otonecine ester (senkirkine, neosenkirkine, otosenine) has published CNS tumor data, and retrorsine—despite its greater hepatotoxic potency—has not been associated with astrocytoma in the peer-reviewed literature [1]. This makes hydroxysenkirkine an irreplaceable tool compound for the niche field of PA neurocarcinogenesis.

Crystalline Methanol Solvate Reference Material for Solid-State Characterization and XRPD Identity Testing

The crystallographic data published by Glinski et al. (1988) establish that hydroxysenkirkine is the only member of the otonecine subclass that crystallizes as a methanol solvate in the orthorhombic space group P2₁2₁2₁ with fully refined unit-cell parameters (a = 9.052, b = 13.150, c = 17.404 Å) and a defined density of Dχ = 1.325 g cm⁻³ [1]. The intermolecular O8···HOCH₃ hydrogen bond to the methanol solvent molecule is unique to this structure [1]. Analytical laboratories requiring a crystalline PA reference standard of defined solvate stoichiometry and crystal system for X-ray powder diffraction (XRPD) calibration, solid-state stability studies, or polymorph screening cannot substitute the unsolvated monoclinic forms of neosenkirkine or anonamine. Any lot of hydroxysenkirkine intended for solid-state analytical work should be accompanied by a certificate of analysis confirming the methanol solvate stoichiometry.

Analytical Identity Verification Standard for LC-MS and DCCC-Based Pyrrolizidine Alkaloid Screening in Botanical and Food Safety Matrices

Hydroxysenkirkine is co-reported with senkirkine in multiple Senecio and Crotalaria species (including S. anonymus, S. scandens, C. laburnifolia, and Ligularia sibirica) and has been detected in complex PA mixtures at proportions ranging from trace levels (0.65% of total PA in Senecio vernalis) to co-dominant alkaloid status [1] [2]. The LC-MS characterization data reported by Hindawi (2021) provide the [M+H]⁺ ion at m/z 382, retention time 6.61 min, and characteristic MS/MS fragments at m/z 122, 150, 168, 186, 268, and 364 under standardized chromatographic conditions, distinguishing hydroxysenkirkine from senkirkine (m/z 366, RT 13.83 min) and 18-hydroxysenkirkine specifically from other otonecine-type PAs [3]. For food safety and pharmacovigilance laboratories operating under regulatory mandates to quantify individual PA congeners (rather than total PA), authentic hydroxysenkirkine reference material is essential for accurate peak assignment and quantification in multi-analyte LC-MS/MS methods.

Quote Request

Request a Quote for Hydroxysenkirkine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.